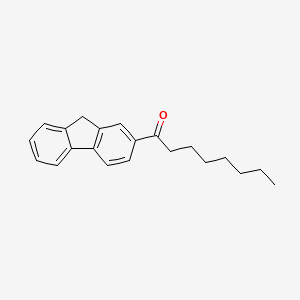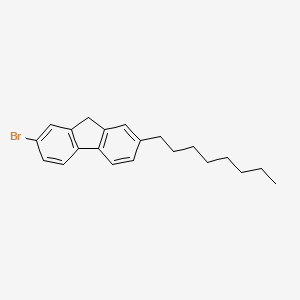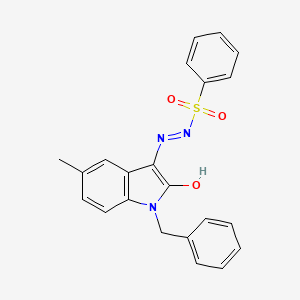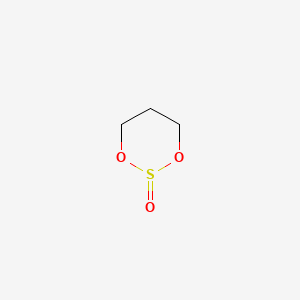
1,3,2-Dioxathiane 2-oxyde
Vue d'ensemble
Description
1,3,2-Dioxathiane 2-oxide is an organic compound with the molecular formula C3H6O3S. It is also known as propylene sulfite or trimethylene sulfite. This compound is characterized by a six-membered ring structure containing sulfur and oxygen atoms. It is a colorless to almost colorless liquid with a boiling point of 54°C at 8 mmHg .
Applications De Recherche Scientifique
1,3,2-Dioxathiane 2-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of cyclic sulfates and sulfonates.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,2-Dioxathiane 2-oxide can be synthesized through the reaction of 1,3-propanediol with sulfur trioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclic sulfite. The reaction can be represented as follows:
HOCH2CH2CH2OH+SO3→C3H6O3S+H2O
Industrial Production Methods
In industrial settings, the production of 1,3,2-dioxathiane 2-oxide involves continuous flow microreaction technology. This method offers advantages such as efficient dispersion and mixing of fluids at the micrometer scale, leading to higher yields and improved safety. Optimal conditions include a temperature of 14.73°C, a catalyst concentration of 0.5 g/L, and a residence time of 117.75 seconds .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxathiane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,3,2-dioxathiane 2,2-dioxide.
Reduction: Reduction reactions can convert it back to 1,3-propanediol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: 1,3,2-Dioxathiane 2,2-dioxide.
Reduction: 1,3-Propanediol.
Substitution: Various substituted propylene derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1,3,2-dioxathiane 2-oxide involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to potential biological effects. The compound’s reactivity is primarily due to the presence of the sulfur and oxygen atoms in its ring structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Dioxathiolane 2-oxide: Similar in structure but with a different ring size.
1,3,2-Dioxathiolane 2,2-dioxide: An oxidized form of 1,3,2-dioxathiane 2-oxide.
1,2-Ethylene sulfate: A related compound with a smaller ring structure.
Uniqueness
1,3,2-Dioxathiane 2-oxide is unique due to its six-membered ring structure, which provides distinct chemical reactivity and stability compared to its smaller ring counterparts. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Propriétés
IUPAC Name |
1,3,2-dioxathiane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c4-7-5-2-1-3-6-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOURZMYQPMDBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194585 | |
| Record name | 1,3,2-Dioxathiane 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4176-55-0 | |
| Record name | 1,3,2-Dioxathiane, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxathiane 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylene sulfite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,2-Dioxathiane 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,2-dioxathiane 2-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Propylene sulfite | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AT4ZWH29Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical structural features of 1,3,2-Dioxathiane 2-oxide derivatives?
A1: 1,3,2-Dioxathiane 2-oxides are six-membered heterocyclic compounds containing a sulfur atom bonded to two oxygen atoms within the ring. The sulfur atom also carries a double-bonded oxygen atom (S=O) oriented either axially or equatorially. Studies using X-ray diffraction have shown that these compounds can adopt various conformations, including chair, twist-chair, and boat forms. The preferred conformation is influenced by the substituents on the ring. [, , ]
Q2: How do substituents influence the conformation of 1,3,2-Dioxathiane 2-oxides?
A2: Research indicates that bulky substituents, like tert-butyl groups, can significantly influence the conformation of the 1,3,2-Dioxathiane 2-oxide ring. For example, in trans,trans-4,6-di-tert-butyl-trans-5-methyl-1,3,2-dioxathiane 2-oxide and cis,cis-4,6-di-tert-butyl-cis-5-methyl-1,3,2-dioxathiane 2-oxide, the bulky tert-butyl groups significantly affect the C(4)-C(6) region of the ring. [] Similarly, in cis-4,trans-6-Di-tert-butyl-5,5-dimethyl-1,3,2-dioxathiane 2-oxide, the tert-butyl groups adopt pseudoequatorial positions. [] The position and size of substituents can impact the overall geometry and potentially influence the reactivity of the molecule.
Q3: Can you provide an example of how 1,3,2-Dioxathiane 2-oxides have been synthesized?
A3: One synthetic route to 1,3,2-Dioxathiane 2-oxides involves the reaction of a 1,3-diol with thionyl chloride (SOCl2). For example, trans,trans-4,6-di-tert-butyl-trans-5-methyl-1,3,2-dioxathiane 2-oxide and cis,cis-4,6-di-tert-butyl-cis-5-methyl-1,3,2-dioxathiane 2-oxide were synthesized by cyclization of the corresponding diastereoisomeric diols with thionyl chloride. [] This reaction forms the six-membered ring and introduces the sulfur atom.
Q4: Have 1,3,2-Dioxathiane 2-oxides been explored for any specific applications?
A4: Yes, 1,3,2-Dioxathiane 2-oxide derivatives have shown potential in lithium-ion battery electrolytes. [] A specific example is the use of 1,3,2-Dioxathiane 2-oxide as an additive in an electrolyte formulation containing ethylene carbonate, dimethyl carbonate, ethyl methyl carbonate, lithium hexafluorophosphate, lithium tetrafluoroborate, lithium bis(oxalate)borate, and vinylene carbonate. This formulation aimed to improve the rate discharge characteristics of lithium-ion batteries by potentially enhancing the formation of a stable passivation layer on the electrode surface. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


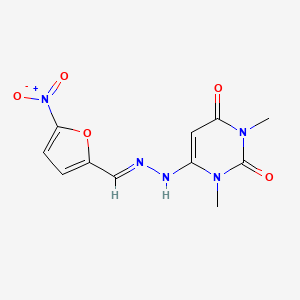
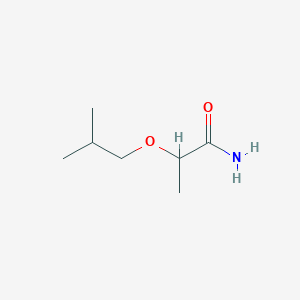
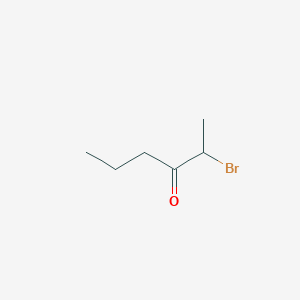
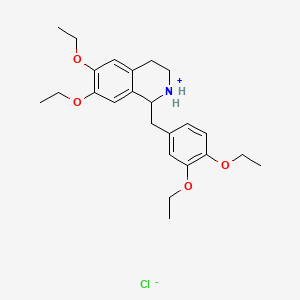

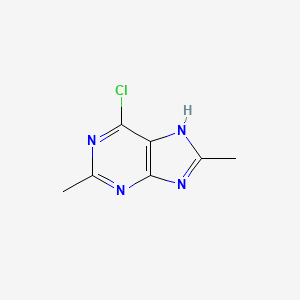

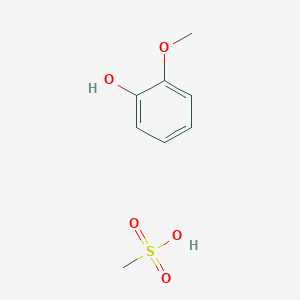
![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)
